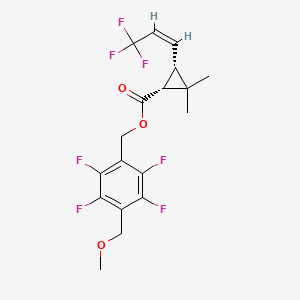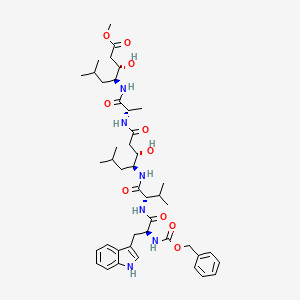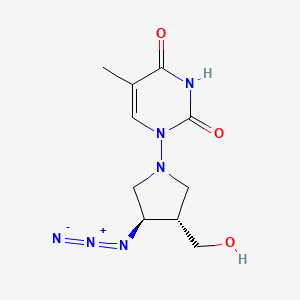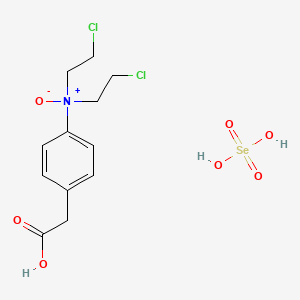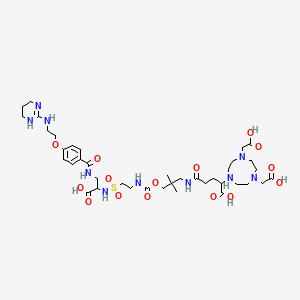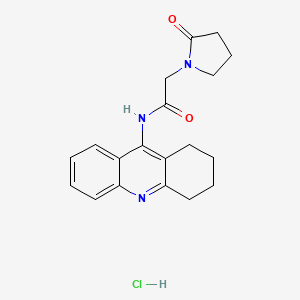
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H21N3O2·HCl . This compound is known for its unique structure, which includes a pyrrolidine ring and an acridine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine derivative, followed by the introduction of the pyrrolidineacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular metabolism .
Comparación Con Compuestos Similares
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Pyrrolidineacetamide derivatives: These compounds share the pyrrolidineacetamide group but differ in the substituents attached to the acridine moiety.
Acridine derivatives: These compounds have the acridine structure but may lack the pyrrolidineacetamide group.
Other heterocyclic compounds: Compounds with different heterocyclic rings but similar functional groups can also be compared to highlight the unique properties of this compound.
Propiedades
Número CAS |
123792-82-5 |
|---|---|
Fórmula molecular |
C19H22ClN3O2 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
2-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H21N3O2.ClH/c23-17(12-22-11-5-10-18(22)24)21-19-13-6-1-3-8-15(13)20-16-9-4-2-7-14(16)19;/h1,3,6,8H,2,4-5,7,9-12H2,(H,20,21,23);1H |
Clave InChI |
AGRGFLKXMFIANF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CN4CCCC4=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


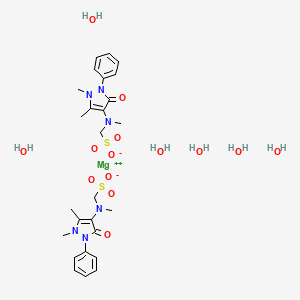
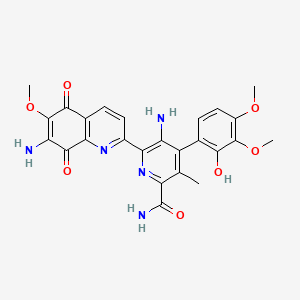
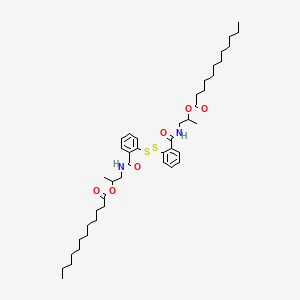
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
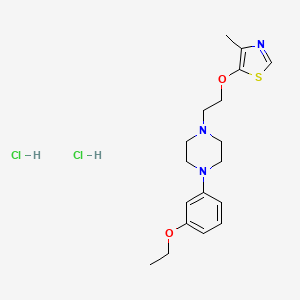

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
